molecular formula C14H12ClNO B3051317 N-1,1'-biphenyl-4-yl-2-chloroacetamide CAS No. 3289-77-8

N-1,1'-biphenyl-4-yl-2-chloroacetamide

Cat. No.: B3051317
CAS No.: 3289-77-8
M. Wt: 245.7 g/mol
InChI Key: IDXDZLUJUXGKJZ-UHFFFAOYSA-N
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Description

N-1,1’-biphenyl-4-yl-2-chloroacetamide is a chemical compound with the molecular formula C14H12ClNO . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of N-1,1’-biphenyl-4-yl-2-chloroacetamide consists of a biphenyl group (two connected phenyl rings) with an amide group attached to one of the phenyl rings and a chlorine atom attached to the carbon of the amide group .


Physical and Chemical Properties Analysis

N-1,1’-biphenyl-4-yl-2-chloroacetamide has a molecular weight of 245.7 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Antimalarial Activity

N-1,1'-biphenyl-4-yl-2-chloroacetamide derivatives have been studied for their antimalarial activity. A series of related compounds demonstrated significant efficacy against Plasmodium berghei infections in mice and showed promise for extended protection against infection even after oral administration. These findings suggest potential clinical applications in treating malaria (Werbel et al., 1986).

Anticancer Activities

Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. Particularly, certain compounds showed notable anticancer activity, indicating the potential of these derivatives in cancer therapy (Tay et al., 2012).

Herbicidal Applications

This compound derivatives have also been synthesized for herbicidal use. Some of these compounds exhibited high activity against upland weeds, suggesting their potential as effective herbicides (Okamoto et al., 1991).

Lipophilicity and Pharmacokinetics

The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides, a category including this compound, have been studied using chemometric methods. These studies are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Vastag et al., 2018).

Mechanism of Action

The mechanism of action of N-1,1’-biphenyl-4-yl-2-chloroacetamide is not specified in the sources I found. Its use is primarily for research purposes .

Safety and Hazards

According to the Safety Data Sheets, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling N-1,1’-biphenyl-4-yl-2-chloroacetamide . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The future directions of N-1,1’-biphenyl-4-yl-2-chloroacetamide are not specified in the sources I found. As a research chemical, its future applications will likely depend on the results of ongoing and future studies .

Properties

IUPAC Name

2-chloro-N-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDZLUJUXGKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366800
Record name N-1,1'-biphenyl-4-yl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-77-8
Record name N-1,1'-biphenyl-4-yl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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